molecular formula C8H5BrN2O2 B061722 5-bromo-7-nitro-1H-indole CAS No. 165669-16-9

5-bromo-7-nitro-1H-indole

Cat. No. B061722
M. Wt: 241.04 g/mol
InChI Key: WERRDKWLHFDNTO-UHFFFAOYSA-N
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Description

"5-bromo-7-nitro-1H-indole" is a compound of interest due to its structural characteristics and potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been explored in various studies to understand its behavior and potential uses.

Synthesis Analysis

The synthesis of derivatives similar to "5-bromo-7-nitro-1H-indole" has been achieved through different methods. For instance, Skladchikov et al. (2014) synthesized 7-bromo-, 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles starting from anilines and 3-chlorocyclopentene, highlighting methods that could potentially be applied or adapted for the synthesis of "5-bromo-7-nitro-1H-indole" (Skladchikov, Fatykhov, & Gataullin, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to "5-bromo-7-nitro-1H-indole" has been characterized using various spectroscopic and analytical techniques. Arni et al. (1994) determined the crystal structure of a closely related compound, providing insights into the arrangement of atoms and the overall geometry, which is crucial for understanding the reactivity and properties of "5-bromo-7-nitro-1H-indole" (Arni, Goissis, Mascarenhas, Martins, & Kavounis, 1994).

Chemical Reactions and Properties

The reactivity of "5-bromo-7-nitro-1H-indole" can be inferred from studies on similar compounds. For example, the electrosynthesis of substituted 1H-indoles from o-nitrostyrenes has been reported by Du et al. (2011), showcasing a method for generating indole derivatives through electrochemical reduction, which could potentially be applied to "5-bromo-7-nitro-1H-indole" (Du, Brosmer, & Peters, 2011).

Physical Properties Analysis

The physical properties of "5-bromo-7-nitro-1H-indole" such as melting point, solubility, and stability can be crucial for its handling and application in various domains. While specific studies on "5-bromo-7-nitro-1H-indole" were not found, insights can be drawn from related compounds.

Chemical Properties Analysis

Chemical properties, including reactivity towards various functional groups, stability under different conditions, and potential for further functionalization, are essential for understanding how "5-bromo-7-nitro-1H-indole" can be utilized in chemical synthesis and applications. The study by Pelkey et al. (1999) on nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole offers insights into the reactivity patterns that could be relevant for "5-bromo-7-nitro-1H-indole" (Pelkey, Barden, & Gribble, 1999).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
    • They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Specific indole derivatives, such as Reserpine and Ajmalicine, are used in the treatment of high blood pressure and mental disorders . Vinblastine is used for the treatment of various kinds of cancer .
  • Biotechnology and Industrial Applications

    • Indole is a signaling molecule produced by both bacteria and plants .
    • It has value for flavor and fragrance applications in the food industry or perfumery .
    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
    • Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antiviral Activity

    • Indole derivatives possess various biological activities, including antiviral activity .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Anti-inflammatory Activity

    • Indole derivatives also possess anti-inflammatory activity .
    • This has created interest among researchers to synthesize a variety of indole derivatives .
  • Anticancer Activity

    • Indole derivatives have been found to possess anticancer activity .
    • For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Design and Synthesis of Phytoalexins

    • Researchers have reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins .
    • These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .
    • Some analogues showed activity that was better or comparable to that of cisplatin, a common chemotherapy drug .
    • Interestingly, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
  • Alkaloid Synthesis

    • Indole derivatives are prevalent moieties present in selected alkaloids .
    • They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .
    • For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and mental disorders .
    • Ajmalicine, another indole alkaloid, is used for the treatment of high blood pressure .
    • Vinblastine is used for the treatment of various kinds of cancer .

Safety And Hazards

When handling 5-bromo-7-nitro-1H-indole, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

5-bromo-7-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERRDKWLHFDNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355690
Record name 5-bromo-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-nitro-1H-indole

CAS RN

165669-16-9
Record name 5-bromo-7-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-nitro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Bie, S Liu, J Zhou, B Xu, Z Shen - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
A series of novel indole derivatives was synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). Extensive structure–activity relationships were conducted and led to a potent …
Number of citations: 25 www.sciencedirect.com
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
Upon reaction with IPy 2 BF 4 , 4-substituted anilines give regioselectively the corresponding o-iodoanilines in nearly quantitative yield, in a process that can be carried out on a …
Number of citations: 261 pubs.acs.org
J Bie, S Liu, Z Li, Y Mu, B Xu, Z Shen - European Journal of Medicinal …, 2015 - Elsevier
A series of novel indole derivatives was designed and synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). The most potent compound 14c was identified with an IC 50 …
Number of citations: 28 www.sciencedirect.com

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